1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine

Physicochemical Property Drug-Likeness Permeability

Sourcing halogenated sulfonamide building blocks for fragment-based libraries often stalls due to back-ordered piperidine analogs or inconsistent purity. 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine (CAS 951884-59-6) resolves both issues: • Computed LogP 3.1 & MW <360 Da-meets Rule-of-Three constraints for aqueous solubility in fragment screening • ≥95% purity with full COA documentation (NMR, HPLC, GC) sufficient for synthetic transformations without re-purification • Consistent stock availability vs. discontinued piperidine analog, ensuring SAR studies proceed without procurement delays

Molecular Formula C11H11BrF3NO2S
Molecular Weight 358.18 g/mol
CAS No. 951884-59-6
Cat. No. B1294272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine
CAS951884-59-6
Molecular FormulaC11H11BrF3NO2S
Molecular Weight358.18 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br
InChIInChI=1S/C11H11BrF3NO2S/c12-9-5-8(11(13,14)15)6-10(7-9)19(17,18)16-3-1-2-4-16/h5-7H,1-4H2
InChIKeyCQJNMANCWRRNDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine – Product Overview


1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine (CAS 951884‑59‑6), molecular formula C₁₁H₁₁BrF₃NO₂S and molecular weight 358.18 g·mol⁻¹, is a halogenated sulfonamide building block composed of a pyrrolidine ring N‑linked to a 3‑bromo‑5‑(trifluoromethyl)benzenesulfonyl group [1]. The compound is supplied at standard research purity (≥95 %) with full analytical documentation (NMR, HPLC, GC or COA) by multiple manufacturers, indicating its role as a fluorinated heterocyclic intermediate for medicinal-chemistry and agrochemical discovery programs .

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine: Interchange Risks


Despite sharing the identical 3‑bromo‑5‑(trifluoromethyl)benzenesulfonyl warhead with several commercially available in‑class analogs, 1‑((3‑bromo‑5‑(trifluoromethyl)phenyl)sulfonyl)pyrrolidine (CAS 951884‑59‑6) cannot be assumed to be a generic substitute without quantitative loss of function. The pyrrolidine ring imparts a distinct combination of ring‑strain, conformational constraint, basicity (pKa of conjugate acid ≈ 11.3 vs. ≈ 11.1 for piperidine), and steric profile that diverges markedly from the six‑membered piperidine (CAS 951884‑69‑8) and planar imidazole (CAS 951884‑57‑4) analogs [1]. In medicinal‑chemistry campaigns these structural differences routinely translate into altered target‑binding kinetics, metabolic stability, and off‑target selectivity; consequently, direct interchange without experimental validation risks invalidating SAR conclusions, wasting synthetic resources, and introducing procurement‑related delays. The evidence guide below quantifies the key physicochemical and supply‑chain differentiators that procurement professionals must weigh when selecting the optimal sulfonamide building block .

Quantitative Differentiation vs. In-Class Analogs


Lipophilicity & tPSA: Pyrrolidine vs. Piperidine

The target pyrrolidine compound (CAS 951884-59-6) exhibits a computed LogP (XLogP3-AA) of 3.1 and a topological polar surface area (tPSA) of 45.8 Ų, whereas the piperidine comparator (CAS 951884-69-8) shows an XLogP3‑AA of 3.5 and an identical tPSA of 45.8 Ų [1]. The 0.4‑unit lower LogP of the pyrrolidine implies approximately 2.5‑fold greater hydrophilicity, which may enhance aqueous solubility and oral absorption potential relative to the piperidine congener.

Physicochemical Property Drug-Likeness Permeability

Molecular Weight Advantage in Fragment Libraries

The target compound has a molecular weight of 358.18 g·mol⁻¹ and contains 20 heavy atoms, compared with 372.20 g·mol⁻¹ and 21 heavy atoms for the piperidine analog (CAS 951884‑69‑8) [1]. The 14‑Da lower mass places the pyrrolidine below the typical 360 Da cutoff for fragment libraries, whereas the piperidine exceeds it, potentially simplifying downstream lead‑optimization metrics such as ligand efficiency.

Fragment-Based Drug Discovery Ligand Efficiency Building Block

Cost and Supply Reliability vs. Analogs

At the 1‑gram scale, the target pyrrolidine is listed at $255 (Santa Cruz Biotechnology, sc‑297323A), whereas the pyridine analog (CAS 951884‑69‑8) at the same scale is discontinued from multiple suppliers, and the imidazole analog (CAS 951884‑57‑4) at 97% purity carries a price premium of approximately 15‑20% when available from comparable vendors [1]. The pyrrolidine’s uninterrupted supply and lower unit cost reduce procurement risk and budget exposure.

Procurement Economics Inventory Management Cost Efficiency

Application Scenarios for 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine


Fragment-Based Library Design with Low LogP & MW

The pyrrolidine variant’s lower computed LogP (3.1 vs. 3.5) and molecular weight below the 360 Da fragment cutoff make it the preferred sulfonamide warhead for fragment‑based screening libraries aiming to maintain aqueous solubility and ligand‑efficiency metrics [1]. Libraries built with the piperidine analog risk violating Rule‑of‑Three constraints, potentially reducing hit rates in biophysical screens.

Medicinal Chemistry SAR with Ring-Strain Control

When a medicinal‑chemistry program seeks to systematically vary N‑heterocyclic ring size while keeping the aryl‑sulfonamide warhead constant, the pyrrolidine building block offers distinct conformational and electronic properties (five‑membered ring, slightly higher basicity) relative to the six‑membered piperidine. Procuring both compounds from a single supplier (e.g., Bide Pharmatech) and comparing their downstream biological data provides a controlled SAR dataset, but the pyrrolidine’s superior supply reliability ensures SAR studies are not stalled by back‑orders .

Budget-Friendly Synthesis of Fluorinated Probes

Academic laboratories synthesizing fluorinated probe molecules on limited budgets benefit from the pyrrolidine’s approximately 15% lower cost per gram relative to the imidazole analog and its guaranteed stock status versus the discontinued piperidine [1]. The 95% purity specification accompanied by COA documentation is sufficient for most synthetic transformations without incurring additional re‑purification costs.

Late-Stage Diversification of Sulfonamide Candidates

For process‑chemistry groups developing late‑stage diversification routes, the pyrrolidine building block’s stable supply and lower molecular weight reduce the burden on preparative HPLC purification and minimize the impact on final drug‑substance molecular weight. The documented purity (95%) and analytical traceability allow direct incorporation into GMP‑like synthesis campaigns without additional vendor qualification hurdles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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